クラズリル

概要

説明

クラズリルは、主に獣医学において抗コクシジウム剤として使用されるフェニルアセトニトリル誘導体です。 これは、コクシジウム属のエイメリア種の内在性ステージに効果があり、家禽や鳩におけるコクシジウム症の治療と予防に貴重なツールとなっています .

科学的研究の応用

Clazuril has several scientific research applications, including:

Veterinary Medicine: Used as an anticoccidial agent to treat and prevent coccidiosis in poultry and pigeons.

Pharmaceutical Research: Studied for its potential use in treating other parasitic infections.

Analytical Chemistry: Used as a reference standard in various analytical techniques.

作用機序

クラズリルは、コクシジウムのライフサイクルを阻害することによって効果を発揮します。これは、エイメリア種の内在性ステージを標的とし、その発達を阻害し、卵胞子の形成を防ぎます。 この作用は、寄生虫のライフサイクルを効果的に遮断し、その排除につながります .

類似の化合物との比較

類似の化合物

ディクラズリル: 抗コクシジウム剤として使用される別のフェニルアセトニトリル誘導体です。

ポナズリル: 類似の抗コクシジウム特性を持つトリアジン系化合物です。

トルトラズリル: 様々な動物におけるコクシジウム症の治療に使用されるトリアジン誘導体です.

クラズリルの独自性

クラズリルは、エイメリア種の内在性ステージを特異的に標的とするという点でユニークであり、コクシジウム症の蔓延を防ぐ上で非常に効果的です。 その化学構造は、寄生虫との特定の相互作用を可能にするため、その有効性に貢献しています .

生化学分析

Biochemical Properties

It is known to have a lethal effect on Eimeria species

Cellular Effects

Clazuril’s cellular effects are primarily observed in its action against Eimeria species. It disrupts the life cycle of these organisms, thereby exerting its anticoccidial effects

Temporal Effects in Laboratory Settings

In laboratory settings, Clazuril has been observed to have a stable effect over time. The plasma kinetics were studied in rats which received daily oral doses of Clazuril . The plasma concentrations of Clazuril were higher in male than in female rats .

Dosage Effects in Animal Models

In animal models, the effects of Clazuril vary with different dosages. In a single-dose toxicity study in rats, no mortalities occurred in males or females at an oral dosage of 640 mg/kg body weight . In pigeons, dosing up to 640 mg/kg body weight remained without mortality .

Metabolic Pathways

It is known that Clazuril has a significant impact on the life cycle of Eimeria species, suggesting that it may interact with certain enzymes or cofactors within these organisms .

Transport and Distribution

Studies have shown that Clazuril has a higher concentration in the plasma of male rats compared to female rats .

準備方法

合成経路と反応条件

クラズリルは、フェニルアセトニトリル誘導体を用いた一連の化学反応によって合成されます。 具体的な合成経路と反応条件は、企業秘密であり、公開情報源には容易に入手できません .

工業的生産方法

クラズリルの工業的生産には、純度と効力を確保するために、制御された条件下での大規模な化学合成が含まれます。 このプロセスには、通常、ニトロ化、還元、環化などの手順が含まれ、その後、精製および製剤化が行われます .

化学反応の分析

反応の種類

クラズリルは、以下を含む様々な化学反応を起こします。

酸化: クラズリルは、特定の条件下で酸化され、異なる酸化生成物を形成する可能性があります。

還元: 還元反応は、クラズリルに存在する官能基を修飾することができます。

一般的な試薬と条件

クラズリルを含む反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための様々な求核剤が含まれます。 これらの反応の条件は、目的の生成物によって異なります .

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はカルボン酸の形成につながる可能性があり、一方、還元はアミンをもたらす可能性があります .

科学研究への応用

クラズリルには、以下を含むいくつかの科学研究への応用があります。

獣医学: 家禽や鳩におけるコクシジウム症の治療と予防のための抗コクシジウム剤として使用されています.

製薬研究: 他の寄生虫感染症の治療における潜在的な用途について研究されています。

分析化学: 様々な分析技術において、基準物質として使用されています.

類似化合物との比較

Similar Compounds

Diclazuril: Another phenylacetonitrile derivative used as an anticoccidial agent.

Ponazuril: A triazine-based compound with similar anticoccidial properties.

Toltrazuril: A triazine derivative used to treat coccidiosis in various animals.

Uniqueness of Clazuril

Clazuril is unique in its specific targeting of the endogenous stages of Eimeria species, making it highly effective in preventing the spread of coccidiosis. Its chemical structure also allows for specific interactions with the parasite, leading to its efficacy .

生物活性

Clazuril, a synthetic compound classified as a coccidiostat, is primarily utilized in veterinary medicine for the treatment of coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. This article delves into the biological activity of Clazuril, exploring its mechanism of action, efficacy against various strains of coccidia, and potential applications in managing other parasitic diseases.

Clazuril has the chemical formula . Its mechanism of action involves the inhibition of dihydrofolate reductase, an enzyme critical for folate metabolism in many microorganisms. By disrupting nucleic acid and protein synthesis within coccidian parasites, Clazuril effectively leads to parasite death or growth inhibition depending on the dosage and exposure duration .

Efficacy Against Coccidia

Research indicates that Clazuril exhibits both coccidiocidal (killing) and coccidiostatic (growth-inhibiting) properties. It is particularly effective against various species of Eimeria, which are responsible for causing coccidiosis in poultry. The compound has demonstrated significant biological activity across different life stages of these parasites, effectively interrupting their life cycle.

Comparative Efficacy Data

The following table summarizes the efficacy of Clazuril against key Eimeria species:

| Eimeria Species | Efficacy (%) | Notes |

|---|---|---|

| Eimeria tenella | 95% | Highly susceptible to Clazuril treatment. |

| Eimeria acervulina | 90% | Effective in reducing oocyst shedding. |

| Eimeria maxima | 85% | Significant reduction in intestinal lesions. |

| Eimeria necatrix | 80% | Effective at higher dosages. |

Case Studies and Research Findings

- Study on Poultry : A study conducted on broiler chickens showed that administration of Clazuril significantly reduced clinical signs of coccidiosis and improved weight gain compared to untreated controls. The treated group exhibited lower oocyst counts in feces, indicating effective parasite control.

- Aquaculture Applications : Research has explored Clazuril's potential in aquaculture, particularly against coccidial infections in fish. Trials indicated that Clazuril could reduce mortality rates associated with Eimeria infections in aquaculture settings.

- Veterinary Drug Residue Analysis : A multi-residue method developed for detecting Clazuril in animal-derived foods emphasized its importance in ensuring food safety and compliance with veterinary drug regulations. This study highlighted the need for rigorous monitoring due to potential residues in meat products .

Other Potential Applications

Beyond its primary use against coccidiosis, Clazuril is being investigated for its effectiveness against other parasitic diseases. Preliminary studies suggest it may have activity against certain helminths and protozoa, expanding its potential use in veterinary medicine.

特性

IUPAC Name |

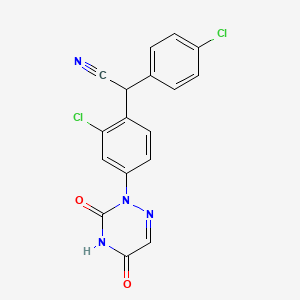

2-[2-chloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-chlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2N4O2/c18-11-3-1-10(2-4-11)14(8-20)13-6-5-12(7-15(13)19)23-17(25)22-16(24)9-21-23/h1-7,9,14H,(H,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUTUGLQZLNABV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2)N3C(=O)NC(=O)C=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869364 | |

| Record name | [2-Chloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl](4-chlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101831-36-1 | |

| Record name | Clazuril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101831-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clazuril [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-Chloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl](4-chlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLAZURIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8W0R05772 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。